Unveiling the Molecular Architecture: A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
Unveiling the Molecular Architecture: A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the spectroscopic data, experimental protocols for its characterization, and a plausible synthetic pathway.
Chemical Structure and Properties
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The systematic IUPAC name for this compound is 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of approximately 140.14 g/mol . The structural formula is characterized by methyl groups at positions 1 and 3 of the pyrazole ring and a carboxylic acid group at position 5.
Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
| Property | Value | Reference |
| CAS Number | 5744-56-9 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 208-213 °C |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12-13 | Singlet | 1H | -COOH |
| ~ 6.8 | Singlet | 1H | C4-H (pyrazole ring) |
| ~ 3.9 | Singlet | 3H | N1-CH₃ |
| ~ 2.3 | Singlet | 3H | C3-CH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (carboxylic acid) |
| ~ 150 | C3 (pyrazole ring) |
| ~ 140 | C5 (pyrazole ring) |
| ~ 110 | C4 (pyrazole ring) |
| ~ 37 | N1-CH₃ |
| ~ 13 | C3-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~ 1700 | Strong | C=O stretch (carboxylic acid) |
| ~ 1600, 1475 | Medium-Weak | C=C and C=N stretch (pyrazole ring) |
| ~ 1300-1000 | Strong | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, the molecular ion peak [M]⁺ should be observed at m/z 140. Key fragmentation patterns for pyrazole carboxylic acids often involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).[2]
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 140 | [C₆H₈N₂O₂]⁺ (Molecular Ion) |
| 123 | [M - OH]⁺ |
| 95 | [M - COOH]⁺ |
Synthesis Workflow
A plausible and efficient synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid involves a two-step process starting from readily available reagents: the cyclization of a β-ketoester with a hydrazine derivative, followed by the hydrolysis of the resulting ester. A patent for the synthesis of the corresponding ethyl ester provides a strong basis for this proposed workflow.
Experimental Protocols
Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Intermediate)
This protocol is adapted from a similar synthesis of a related compound.
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (Final Product)
-
Dissolve the synthesized ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
After cooling the reaction mixture to room temperature, acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Characterization Methods
-
NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Pyrazole derivatives can interfere with this pathway at various points, leading to a reduction in the inflammatory response.
